tert-Butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenyl]-methylamino]ethyl]-N-methylcarbamate
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Overview
Description
Tert-butyl (2-((5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenyl)(methyl)amino)ethyl)(methyl)carbamate is a complex organic compound that features a combination of indole, pyrimidine, and carbamate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-((5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenyl)(methyl)amino)ethyl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials. The process includes:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyrimidine Synthesis: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reactions: The indole and pyrimidine moieties are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Carbamate Formation: The final step involves the reaction of the coupled product with tert-butyl chloroformate in the presence of a base to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and indole moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates or pyrimidines.
Scientific Research Applications
Tert-butyl (2-((5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenyl)(methyl)amino)ethyl)(methyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving cell signaling pathways and enzyme inhibition.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl (2-((5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenyl)(methyl)amino)ethyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine moieties allow it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various cellular pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-((5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenyl)(methyl)amino)ethyl)(methyl)carbamate: Unique due to its specific combination of indole, pyrimidine, and carbamate moieties.
Tert-butyl (2-((5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-aminophenyl)(methyl)amino)ethyl)(methyl)carbamate: Similar structure but with an amino group instead of a nitro group.
Tert-butyl (2-((5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-hydroxyphenyl)(methyl)amino)ethyl)(methyl)carbamate: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The unique combination of functional groups in Tert-butyl (2-((5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-nitrophenyl)(methyl)amino)ethyl)(methyl)carbamate provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C29H35N7O5 |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitroanilino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C29H35N7O5/c1-29(2,3)41-28(37)34(5)15-14-33(4)24-17-26(40-7)22(16-25(24)36(38)39)32-27-30-13-12-21(31-27)20-18-35(6)23-11-9-8-10-19(20)23/h8-13,16-18H,14-15H2,1-7H3,(H,30,31,32) |
InChI Key |
NYPOBFLAKTWEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C1=C(C=C(C(=C1)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)[N+](=O)[O-] |
Origin of Product |
United States |
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